molecular formula C17H17BrN4OS B14625043 6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one CAS No. 54776-51-1

6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one

Cat. No.: B14625043
CAS No.: 54776-51-1
M. Wt: 405.3 g/mol
InChI Key: RREGGLBUQKZYLY-UHFFFAOYSA-N
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Description

6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one is a complex organic compound that features a benzothiazole moiety, a hydrazinylidene group, and a diethylamino-substituted cyclohexadienone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one typically involves the condensation of 6-bromo-1,3-benzothiazol-2-amine with a suitable hydrazine derivative, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, hydrazones, and cyclohexadienone derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazinylidene group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,3-benzothiazol-2-amine: Shares the benzothiazole core but lacks the hydrazinylidene and diethylamino groups.

    4-Bromo-6-fluoro-1,3-benzothiazol-2-amine: Similar structure with additional fluorine substitution.

    2-Amino-6-bromobenzothiazole: Another benzothiazole derivative with amino substitution.

Uniqueness

6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazinylidene and diethylamino groups enhances its potential for diverse applications in research and industry.

Properties

CAS No.

54776-51-1

Molecular Formula

C17H17BrN4OS

Molecular Weight

405.3 g/mol

IUPAC Name

2-[(6-bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenol

InChI

InChI=1S/C17H17BrN4OS/c1-3-22(4-2)12-6-8-13(15(23)10-12)20-21-17-19-14-7-5-11(18)9-16(14)24-17/h5-10,23H,3-4H2,1-2H3

InChI Key

RREGGLBUQKZYLY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)Br)O

Origin of Product

United States

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